

Crolibulin (EPC2407): A Technical Overview of a Novel Tubulin-Binding Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Crolibulin
Cat. No.:	B1683790

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Crolibulin (formerly EPC2407) is a synthetic small molecule belonging to the 4-aryl-4H-chromene class of compounds, which has been investigated for its potential as an anti-cancer agent.^{[1][2]} It functions as a potent tubulin polymerization inhibitor, exerting its effects by binding to the colchicine-binding site on β -tubulin.^{[3][4]} This interaction disrupts microtubule dynamics, leading to a cascade of downstream events including cell cycle arrest at the G2/M phase, induction of apoptosis, and disruption of tumor vasculature.^{[3][5][6]} This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and clinical development of **crolibulin**.

Discovery and Chemical Properties

Crolibulin was identified through screening programs designed to discover novel apoptosis-inducing agents.^[7] It is a neoflavanoid derivative with the chemical formula C18H17BrN4O3.^[8]

Table 1: Chemical and Physical Properties of **Crolibulin**

Property	Value
Molecular Formula	C18H17BrN4O3
Molecular Weight	417.26 g/mol
CAS Number	1000852-17-4
Synonyms	EPC2407, Crinobulin

Mechanism of Action

Crolibulin exerts its anti-tumor effects through a dual mechanism: direct cytotoxicity to cancer cells and disruption of tumor vasculature.

Inhibition of Tubulin Polymerization

The primary mechanism of action of **crolibulin** is the inhibition of tubulin polymerization.^[9] It binds to the colchicine-binding site on β -tubulin, a key component of microtubules.^{[3][4]} This binding prevents the assembly of α - and β -tubulin heterodimers into microtubules. The disruption of the highly dynamic microtubule network has profound effects on cellular processes that are dependent on a functional cytoskeleton.

Cell Cycle Arrest and Apoptosis

The interference with microtubule formation and function leads to the arrest of the cell cycle in the G2/M phase.^[5] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.^{[6][8]}

Vascular Disrupting Activity

In addition to its direct effects on tumor cells, **crolibulin** also functions as a vascular disrupting agent (VDA).^{[3][5]} It is thought to selectively target the tumor neovasculature, leading to a rapid shutdown of tumor blood flow. This results in hypoxia and ischemic necrosis within the tumor core.^{[3][6]}

Signaling Pathway for **Crolibulin**'s Mechanism of Action

[Click to download full resolution via product page](#)

Caption: **Crolibulin**'s dual mechanism of action, targeting both tubulin polymerization and tumor vasculature.

Preclinical Development

Crolibulin has demonstrated potent anti-tumor activity in a range of preclinical models.

In Vitro Activity

Crolibulin has shown significant cytotoxic activity against various human cancer cell lines, including multi-drug resistant ones.[7][8]

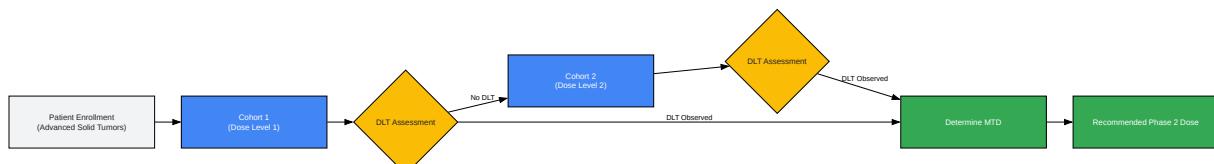
Table 2: In Vitro Cytotoxicity of **Crolibulin**

Cell Line	Cancer Type	IC50 (μM)
HT-29	Colon Cancer	0.52

Note: This table is a representation and a comprehensive list of IC50 values would require further specific literature search.

In Vivo Activity

In murine xenograft models of human tumors, **crolibulin** demonstrated the ability to inhibit the growth of established tumors across different cancer types.[7] Studies have also shown its potent in vivo antivascular activity.[5]


Clinical Development

Crolibulin has been evaluated in Phase I and Phase II clinical trials for the treatment of advanced solid tumors and anaplastic thyroid cancer.[8][10]

Phase I Trials

The initial first-in-human Phase I study of EPC2407 was initiated to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetics.[6][7] The trial enrolled patients with advanced solid tumors.[7] In one study, the MTD was determined to be 13 mg/m².[11] The pharmacokinetic profile showed a plasma half-life (T1/2) of 2-3 hours.[11]

Experimental Workflow for a Typical Phase I Dose-Escalation Trial

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. abmole.com [abmole.com]
- 5. Crolibulin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. | BioWorld [bioworld.com]
- 7. EpiCept Corporation Announces Initiation Of Phase I Study of EPC2407 For The Treatment Of Cancer - BioSpace [biospace.com]
- 8. Crolibulin | C18H17BrN4O3 | CID 23649181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Crolibulin (EPC2407): A Technical Overview of a Novel Tubulin-Binding Agent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683790#discovery-and-development-of-crolibulin-epc2407>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com